N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is a Schiff base compound known for its versatile applications in various fields of scientific research Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine, bromine, or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amine derivatives. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It is investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
Uniqueness
N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H17FN4 |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
(E)-1-(2-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H17FN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2/b19-13+ |
InChI Key |
HEZADLCCPYOMTL-CPNJWEJPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3F |
Origin of Product |
United States |
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